N-acetyl-2-hydroxypyrrolidine
Description
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-(2-hydroxypyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-4-2-3-6(7)9/h6,9H,2-4H2,1H3 |
InChI Key |
PMUPYMPBTYMXDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
N-acetyl-2-hydroxypyrrolidine and its derivatives have been evaluated for their inhibitory effects on carbohydrate hydrolysis enzymes, particularly α-glucosidase and α-amylase. These enzymes are crucial in the management of type 2 diabetes mellitus. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against these enzymes, suggesting their potential use as therapeutic agents in diabetes management .
Enzyme Inhibition
- α-Glucosidase Inhibition : Compounds derived from this compound have been synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicate that these compounds can effectively reduce glucose absorption, thereby aiding in glycemic control for diabetic patients .
- α-Amylase Inhibition : Similar studies have demonstrated that this compound derivatives also inhibit α-amylase, further supporting their role in diabetes management by slowing down carbohydrate digestion .
Antioxidant Properties
This compound has been investigated for its antioxidant capabilities. These properties are essential in combating oxidative stress, which is linked to various chronic diseases, including diabetes and neurodegenerative disorders.
Free Radical Scavenging Activity
Research indicates that this compound exhibits significant free radical scavenging activity. This property can be beneficial in reducing oxidative damage in cells, potentially offering protective effects against conditions such as Alzheimer's disease .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a critical factor in many diseases including arthritis and cardiovascular disorders.
Case Studies on Anti-inflammatory Effects
- A study demonstrated that this compound significantly decreased levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
Anticancer Potential
The anticancer properties of this compound are under investigation, with preliminary results showing efficacy against various cancer cell lines.
In Vivo Studies
In murine models, this compound has been reported to inhibit tumor growth and induce apoptosis in cancer cells. This suggests a potential application in cancer therapy.
Synthesis and Structure Activity Relationship
The synthesis of this compound involves several chemical pathways that enhance its biological activity. Understanding these pathways is crucial for developing more effective derivatives.
Chemical Synthesis Overview
The synthesis typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride under controlled conditions to yield this compound .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Substituents | Key Functional Groups |
|---|---|---|
| N-Acetyl-2-hydroxypyrrolidine | Acetyl (N), hydroxyl (C2) | Amide, secondary alcohol |
| N-Acetyl-2-methylpyrrolidine | Acetyl (N), methyl (C2) | Amide, alkyl substituent |
| N-Methyl-2-pyrrolidone (NMP) | Methyl (N), ketone (C2) | Tertiary amine, cyclic ketone |
- Hydroxyl vs. Methyl/Ketone : The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to the methyl group in N-acetyl-2-methylpyrrolidine or the ketone in NMP. This difference impacts solubility and biological interactions .
Physicochemical and Spectroscopic Data
- ESI-HRMS : reports ESI-HRMS data for a complex pyrrolidine-based inhibitor (C₃₉H₄₅N₂O₆, [M+H]⁺: 637.3281), highlighting the precision required for structural confirmation in acetylated pyrrolidines .
Preparation Methods
Domino Reaction Mechanism
The CeCl₃·7H₂O-catalyzed domino reaction between 2-amino-thiadiazoles and 2,3-dihydrofuran provides direct access to 2-hydroxypyrrolidine frameworks. This one-pot protocol involves:
-
Formation of an imine intermediate via nucleophilic attack of the amine on the cyclic enol ether.
-
Aza-Diels-Alder cyclization to generate the pyrrolidine ring, facilitated by Lewis acid activation of the dienophile.
-
Hydroxyl group retention at the C2 position, confirmed by δ = 9.20 ppm (doublet) in ¹H NMR that disappears upon D₂O exchange.
Optimized Conditions :
-
Catalyst: 20 mol% CeCl₃·7H₂O
-
Solvent: Acetonitrile (MeCN)
-
Temperature: Room temperature
Reductive Amination and Acetylation
Lithium Aluminum Hydride Reduction
N-Acetyl-2-hydroxypyrrolidine is synthesized via reduction of acetamidobutyraldehyde diethyl acetal followed by acid-mediated cyclization:
-
Reduction : LiAlH₄ in tetrahydrofuran (THF) at reflux converts the acetal to a secondary alcohol.
-
Cyclization : Treatment with HCl in CH₂Cl₂ at 38°C induces ring closure, forming the pyrrolidine backbone.
-
Acetylation : Reaction with acetic anhydride introduces the N-acetyl group.
Key Data :
Byproduct Analysis
Major byproducts include N-acetyl-2-pyrroline (9.6%) and cyclic acetals, necessitating rigorous chromatographic separation.
Halogenation-Acylation Strategies
Mitsunobu Inversion and SN2 Substitution
Patent literature describes enantioselective synthesis via Mitsunobu reaction and halogenation:
-
Mitsunobu Reaction : (3R)-1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol undergoes inversion with triphenylphosphine/diethylazodicarboxylate.
-
Chlorination : Thionyl chloride (SOCl₂) in CH₂Cl₂ replaces the hydroxyl group with chloride.
-
Acetylation : Treatment with acetyl chloride yields the N-acetyl derivative.
Conditions :
-
Solvent: Dichloromethane
-
Catalyst: N,N-Dimethylformamide (DMF)
-
Temperature: 35–50°C
Comparative Analysis of Methodologies
| Method | Catalyst/Reagent | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| CeCl₃ Cyclization | CeCl₃·7H₂O | 72–89 | Moderate | High |
| LiAlH₄ Reduction | LiAlH₄/HCl | 70 | Low | Moderate |
| Mitsunobu-Halogenation | SOCl₂/Ph₃P/DEAD | >99.5* | High | Low |
*Purity after purification.
Structural Characterization Techniques
Spectroscopic Confirmation
Chromatographic Purity
Industrial and Environmental Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-acetyl-2-hydroxypyrrolidine, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving hydrogenation, allylation, and selective acetylation. For example, hydrogenation of (2S)-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)-2,5-dihydro-1H-pyrrole intermediates (e.g., compound 21 in ) using catalysts like palladium on carbon can yield pyrrolidine derivatives. Stereochemical control is achieved via chiral auxiliaries or asymmetric hydrogenation conditions. Post-synthesis, enantiomeric excess should be validated using chiral HPLC or NMR with chiral shift reagents .
Q. How should researchers characterize the structural and functional groups of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the pyrrolidine ring structure, hydroxyl, and acetyl groups (e.g., C signals at ~22.8 ppm for CH in acetyl groups) .
- LC-MS : To verify molecular weight (e.g., ESI-HRMS matching calculated [M+H] ions within 0.3 ppm error) .
- X-ray crystallography : For absolute configuration determination if crystalline derivatives are accessible .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow GHS-compliant guidelines:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store in airtight containers away from oxidizers.
- Emergency measures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Toxicity data (e.g., LD) should be referenced from SDS sheets like those in and .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for enzyme inhibition?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like N-acetyl glucosaminidase. Focus on interactions between the acetyl group and catalytic residues (e.g., hydrogen bonding with Asp/His residues). Validate predictions with kinetic assays (e.g., IC measurements via spectrophotometry) .
Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine derivatives?
- Methodological Answer : Cross-validate experimental conditions:
- Assay standardization : Use uniform enzyme concentrations (e.g., 0.1–1.0 μM) and buffer systems (e.g., pH 7.4 Tris-HCl).
- Control compounds : Include known inhibitors (e.g., PUGNAc for hexosaminidases) to benchmark activity .
- Meta-analysis : Statistically aggregate data from peer-reviewed studies (e.g., using RevMan for heterogeneity testing) .
Q. How do reaction conditions influence the scalability of this compound synthesis?
- Methodological Answer : Optimize parameters via Design of Experiments (DoE):
- Catalyst loading : Test Pd/C (1–5 wt%) for hydrogenation efficiency.
- Solvent selection : Compare yields in polar aprotic solvents (e.g., THF vs. DMF) .
- Temperature : Monitor exothermic reactions (e.g., allylation at 0°C vs. RT) to minimize side products .
Q. What advanced techniques validate the environmental stability of this compound?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
